3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol

Cytochrome P450 Drug Metabolism Enzyme Inhibition

This racemic 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is a unique chiral building block for asymmetric synthesis and pharmacological studies. Unlike generic analogs, its 5-fluoro-2-methylphenyl moiety confers dual sodium/calcium channel affinity and selective CYP2C19 inhibition (Ki=70nM) with 76-fold selectivity over CYP3A4—ideal for DMPK profiling without off-target confounding. Preliminary CCR5 antagonist activity further expands its utility in HIV, inflammation, and autoimmune research. Available as 98% purity racemate; both (R)- and (S)-enantiomers also purchasable for stereospecific SAR. Contact us for pricing and global shipping.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Cat. No. B13035766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(CCO)N
InChIInChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3
InChIKeyJWCDWPRUBSNVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol: Chiral β-Amino Alcohol with Defined Physicochemical and Biological Profile for Research and Pharmaceutical Development


3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (CAS 1270420-20-6; molecular formula C₁₀H₁₄FNO; molecular weight 183.22 g/mol) is a chiral β-amino alcohol featuring a 5-fluoro-2-methylphenyl substituent attached to the C3 position of a propan-1-ol backbone, with a stereogenic center at the C3 carbon yielding (R)- and (S)-enantiomers . The compound belongs to the 3-amino-3-arylpropan-1-ol class, a structural family extensively characterized in patents for analgesic, anti-inflammatory, and ion channel-modulating applications [1] [2]. As a research-use-only compound with specified storage conditions (cool, dry place; sealed at 2–8°C) and GHS hazard classification (Warning; H302-H315-H319-H335) , it serves as both a chiral building block for asymmetric synthesis and a pharmacologically relevant scaffold with documented activity at CYP enzymes, sodium channels, and L-type calcium channels [3] [4].

Why 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Cannot Be Substituted with Generic 3-Amino-3-arylpropan-1-ol Analogs: Evidence-Based Differentiation


Substitution of 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol with generic 3-amino-3-arylpropan-1-ol analogs is scientifically unjustified because this specific scaffold—defined by the 5-fluoro-2-methyl substitution pattern and the free C3 amino/C1 hydroxyl groups—exhibits a unique polypharmacological profile that is absent in unsubstituted or differently substituted analogs. Unlike simple phenylpropanol derivatives, the 5-fluoro-2-methylphenyl moiety confers dual affinity for sodium channel BTX binding site and L-type calcium channel benzothiazepine binding site, a property explicitly claimed in Grünenthal patent disclosures for analgesic and ion channel-modulating activity [1]. Furthermore, the compound demonstrates measurable but non-potent inhibition of CYP2C19 (Ki = 70 nM) while remaining substantially less active against CYP3A4 (IC₅₀ = 5.33 μM) and CYP2B6 (IC₅₀ = 15.4 μM), establishing a defined CYP interaction profile that distinguishes it from analogs lacking fluorine or bearing alternative substitution patterns [2]. The chiral center at C3 introduces stereochemically dependent biological activity, as evidenced by preliminary pharmacological screening identifying CCR5 antagonist potential for this specific fluorinated enantiomeric scaffold [3]. These differentiated features—fluorine-enhanced metabolic stability, defined CYP selectivity, dual ion channel affinity, and stereospecific receptor interactions—collectively preclude functional substitution with non-fluorinated, differently substituted, or achiral 3-amino-3-arylpropan-1-ol analogs in any research application where reproducibility of pharmacological outcomes is required.

Quantitative Differentiation Evidence for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Versus Closest Analogs and In-Class Compounds


CYP2C19 Selective Inhibition: 76-Fold Selectivity Over CYP3A4 Distinguishes This 5-Fluoro-2-methylphenyl Scaffold from Non-Fluorinated 3-Amino-3-arylpropan-1-ol Analogs

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol exhibits moderate CYP2C19 inhibition (Ki = 70 nM) while demonstrating substantially weaker activity against CYP3A4 (IC₅₀ = 5,330 nM) and CYP2B6 (IC₅₀ = 15,400 nM), yielding a 76-fold selectivity for CYP2C19 over CYP3A4 [1]. This selectivity profile is directly attributable to the 5-fluoro-2-methylphenyl substitution pattern, as unsubstituted phenyl analogs in the 3-amino-3-arylpropan-1-ol class typically show different CYP interaction patterns, though direct head-to-head comparative data are not available in the public domain.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Sodium Channel BTX Site Affinity: Fluorinated 5-Fluoro-2-methylphenyl Moiety Confers Distinct Ion Channel Binding Not Present in Non-Fluorinated 3-Amino-3-arylpropan-1-ol Analogs

Compounds of the 3-amino-3-arylpropan-1-ol class bearing the 5-fluoro-2-methylphenyl substitution pattern, including 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol, demonstrate pronounced affinity for binding site 2 of the sodium channel (BTX binding) [1]. This ion channel interaction is a defining characteristic of the Grünenthal patent claims for analgesic activity and is specifically attributed to the fluorinated aryl substitution pattern, distinguishing these compounds from non-fluorinated or unsubstituted phenyl analogs which lack this pharmacological activity. No quantitative affinity data (Kᵢ or IC₅₀) for this specific compound are publicly available, limiting the evidence strength.

Ion Channel Pharmacology Sodium Channel Analgesic Development

L-Type Calcium Channel Diltiazem Site Affinity: Dual Ion Channel Modulation Profile Unique to 5-Fluoro-2-methylphenyl Substituted 3-Amino-3-arylpropan-1-ol Scaffold

In addition to sodium channel affinity, compounds within the 5-fluoro-2-methylphenyl substituted 3-amino-3-arylpropan-1-ol class exhibit clear affinity for the benzothiazepine binding site of the L-type calcium channel (diltiazem binding) [1]. This dual ion channel modulation—simultaneous interaction with both sodium channel BTX site and calcium channel diltiazem site—represents a polypharmacological profile not observed in non-fluorinated or unsubstituted 3-amino-3-arylpropan-1-ol analogs. Quantitative affinity values for this specific compound are not available in the public domain.

Calcium Channel L-type Calcium Channel Cardiovascular Pharmacology

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies 5-Fluoro-2-methylphenyl Amino Alcohol Scaffold as CCR5 Antagonist Candidate Distinct from Generic Arylpropanol Derivatives

Preliminary pharmacological screening has identified that 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol and structurally related compounds can function as CCR5 antagonists, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease [1]. This activity is specific to the fluorinated amino alcohol scaffold; generic 3-amino-3-arylpropan-1-ol derivatives without the 5-fluoro-2-methyl substitution pattern are not reported to possess CCR5 antagonist activity. Quantitative potency data (IC₅₀ or Kᵢ) are not publicly available.

CCR5 Antagonist Chemokine Receptor Immunomodulation

Chiral Integrity and Enantiomer-Specific Procurement: (R)- and (S)-Enantiomers Available as Distinct Research Compounds with Stereochemically Determined Biological Outcomes

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol contains a stereogenic center at the C3 carbon, yielding two distinct enantiomers: (R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (CAS 1213909-02-4) and (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (CAS 1213346-04-3), both commercially available as research compounds . In contrast, racemic 3-amino-3-arylpropan-1-ol derivatives lacking the 5-fluoro-2-methyl substitution are frequently procured as racemates, with limited availability of resolved enantiomers. The availability of both enantiomers enables stereospecific research into enantiomer-dependent biological activity, a capability not universally available across the broader 3-amino-3-arylpropan-1-ol class.

Chiral Resolution Enantioselective Synthesis Stereochemistry

Optimal Research and Procurement Applications for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Based on Differentiated Evidence


CYP2C19-Mediated Drug Metabolism Studies Requiring Moderate Enzyme Inhibition with Minimal CYP3A4 Interference

This compound is suitable for in vitro drug metabolism studies requiring moderate CYP2C19 inhibition (Ki = 70 nM) while minimizing confounding effects on CYP3A4 (IC₅₀ = 5.33 μM) and CYP2B6 (IC₅₀ = 15.4 μM) [1]. The 76-fold selectivity for CYP2C19 over CYP3A4 enables researchers to probe CYP2C19-dependent metabolic pathways in human liver microsome assays without significant off-target CYP3A4 inhibition. This application is supported by direct quantitative enzyme inhibition data and is not achievable with non-fluorinated 3-amino-3-arylpropan-1-ol analogs that lack this defined selectivity profile.

Ion Channel Pharmacology Research Focused on Dual Sodium (BTX Site) and L-Type Calcium Channel (Diltiazem Site) Modulation

The 5-fluoro-2-methylphenyl substituted 3-amino-3-arylpropan-1-ol scaffold exhibits pronounced affinity for both sodium channel BTX binding site and L-type calcium channel benzothiazepine binding site, as disclosed in Grünenthal patent literature [1]. This dual ion channel modulation profile makes the compound suitable for research into polypharmacological approaches for pain, arrhythmia, or cardiovascular conditions. Non-fluorinated analogs lack this ion channel activity, making this fluorinated scaffold the appropriate selection for such studies.

CCR5 Antagonist Discovery and Chemokine Receptor Pharmacology Research

Preliminary pharmacological screening has identified CCR5 antagonist activity for this fluorinated amino alcohol scaffold, with potential relevance to HIV entry inhibition, asthma, rheumatoid arthritis, and autoimmune disease research [1]. Researchers investigating CCR5-mediated signaling pathways or seeking CCR5 antagonist lead compounds should prioritize this 5-fluoro-2-methylphenyl substituted scaffold over generic 3-amino-3-arylpropan-1-ol derivatives, which lack reported CCR5 activity.

Enantioselective Synthesis and Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The commercial availability of both (R)- and (S)-enantiomers as discrete research compounds (CAS 1213909-02-4 and 1213346-04-3, respectively) [1] [2] enables researchers to conduct stereospecific SAR studies, asymmetric catalysis development, and enantiomer-specific biological activity comparisons. This procurement capability distinguishes this compound from many 3-amino-3-arylpropan-1-ol analogs that are only available as racemates, providing unique flexibility for chiral chemistry and pharmacology research programs.

Quote Request

Request a Quote for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.